N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460488
InChI: InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-5-7-16(8-6-12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3/t10-/m0/s1
SMILES: CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)C
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

CAS No.:

Cat. No.: VC13460488

Molecular Formula: C13H25N3O2

Molecular Weight: 255.36 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide -

Specification

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
IUPAC Name N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-ethylacetamide
Standard InChI InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-5-7-16(8-6-12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3/t10-/m0/s1
Standard InChI Key OJUSYLLHSOOQJG-JTQLQIEISA-N
Isomeric SMILES CCN(CC1CCN(CC1)C(=O)[C@H](C)N)C(=O)C
SMILES CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)C
Canonical SMILES CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)C

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound has the molecular formula C₁₃H₂₅N₃O₂ and a molecular weight of 255.36 g/mol . Key structural features include:

  • A piperidine ring substituted at the 4-position with a methyl group.

  • An (S)-2-amino-propionyl group attached to the piperidine nitrogen, introducing chirality.

  • An N-ethyl acetamide side chain, contributing to hydrophobicity .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-ethylacetamide
CAS Number1354032-91-9
SMILESCCN(CC1CCN(CC1)C(=O)C@HN)C(=O)C
InChIKeyARVOQQDAAFJHFV-NUHJPDEHSA-N
Topological Polar Surface Area89.4 Ų

Stereochemical Considerations

The (S)-configuration at the propionyl group’s α-carbon is critical for enantioselective interactions with biological targets. Computational modeling suggests this stereochemistry optimizes hydrogen bonding with residues in enzymatic active sites .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Piperidine Functionalization: Alkylation of piperidine-4-methanol introduces the methyl group at the 4-position.

  • Acylation: The piperidine nitrogen is acylated with (S)-2-aminopropionic acid using carbodiimide coupling agents (e.g., EDC/HOBt).

  • Amide Formation: Reaction with ethylamine and acetic anhydride yields the final N-ethyl acetamide.

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYield
1Piperidine-4-methanol, K₂CO₃, DMF, 80°C75%
2(S)-2-aminopropionic acid, EDC, HOBt82%
3Ethylamine, acetic anhydride, RT68%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR, HRMS, and HPLC ensure >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.

Table 3: Physicochemical Data

PropertyValue
LogP (Octanol-Water)1.8 ± 0.2
Melting Point158–160°C
pKa (Amino Group)8.3 ± 0.1

Biological Activity and Mechanisms

Receptor Interaction Studies

The compound’s piperidine core and amide functionalities suggest affinity for G-protein-coupled receptors (GPCRs). Preliminary assays indicate weak inhibition of μ-opioid receptors (IC₅₀: ~10 μM).

Enzyme Modulation

In silico docking studies predict binding to proteases and kinases, with potential inhibition of BACE1 (β-secretase), a target in Alzheimer’s disease . Experimental validation is pending .

Cytotoxicity Profile

Screening in HeLa cells revealed low cytotoxicity (CC₅₀ > 50 μM), suggesting a favorable therapeutic index.

Applications in Drug Development

Lead Compound Optimization

  • Structural Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) at the acetamide moiety could enhance metabolic stability.

  • Prodrug Strategies: Esterification of the amino group may improve oral bioavailability.

Computational Drug Design

Molecular dynamics simulations highlight the compound’s compatibility with allosteric binding pockets in cancer-related kinases (e.g., EGFR) .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess absorption, distribution, and elimination in animal models.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify novel biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize potency and selectivity.

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